molecular formula C₂₁₃H₃₄₉N₇₁O₆₅S₃ B612731 Brain natriuretic peptide-45 rat CAS No. 123337-89-3

Brain natriuretic peptide-45 rat

カタログ番号: B612731
CAS番号: 123337-89-3
分子量: 5040.67
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Brain Natriuretic Peptide-45 (BNP-45, rat) is a 45-amino acid peptide derived from the C-terminal region of the rat BNP prohormone. It is primarily isolated from the rat heart and exhibits potent hypotensive and natriuretic activity, regulating blood pressure and fluid balance . Structurally, it contains a conserved disulfide bond between Cys²³ and Cys³⁹, critical for its bioactivity .

準備方法

Solid-Phase Synthesis of Rat BNP-45

Fundamentals of Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the cornerstone of BNP-45 preparation. This method involves sequentially coupling amino acids to a resin-bound peptide chain, enabling high efficiency and scalability . The 9-fluorenylmethyloxycarbonyl (Fmoc) strategy is preferred for BNP-45 due to its compatibility with sensitive residues like methionine and cysteine . Key steps include:

  • Resin Activation : A Wang resin pre-loaded with the C-terminal amino acid (e.g., cysteine) is swollen in dimethylformamide (DMF).

  • Deprotection : Piperidine (20% in DMF) removes the Fmoc group, exposing the amino terminus for coupling.

  • Coupling : Activated amino acids (using HBTU/HOBt) are added sequentially in alignment with the BNP-45 sequence.

A critical challenge is the oxidation of methionine residues during synthesis. To mitigate this, tetrafluoroboric acid (HBF₄) is employed for final deprotection instead of conventional trifluoroacetic acid (TFA)-thioanisole mixtures, which exacerbate methionine sulfoxide formation .

Deprotection and Cleavage Strategies

The choice of deprotection reagents significantly impacts peptide purity. Comparative studies show that HBF₄ achieves >90% yield of intact BNP-45, whereas TFA-thioanisole results in <60% yield due to side reactions . The cleavage protocol involves:

  • HBF₄ Treatment : 2 hours at 0°C in a 70% HBF₄/dichloromethane solution.

  • Precipitation : Cold diethyl ether precipitates the crude peptide, which is then lyophilized.

Disulfide Bond Formation in BNP-45

Challenges in Oxidative Folding

BNP-45 contains a single disulfide bond (Cys⁶–Cys²²) critical for its tertiary structure. Conventional air oxidation methods risk methionine oxidation and misfolding. The silyl chloride method addresses this by rapidly forming disulfide bonds within 10 minutes under anhydrous conditions .

Procedure :

  • Dissolve the linear peptide in 0.1 M HCl (pH 2.0).

  • Add trimethylsilyl chloride (TMS-Cl) at a 10:1 molar excess.

  • Stir at 4°C for 10 minutes, followed by neutralization with ammonium bicarbonate.

This method achieves >95% disulfide formation without methionine oxidation, compared to <70% efficiency with air oxidation .

Mechanistic Insights into Disulfide Stability

Disulfide bonds formed via silyl chloride are resistant to cytosolic reductases, enhancing BNP-45’s plasma stability . This is attributed to the thermodynamic favorability of the reaction, which bypasses sulfenic acid intermediates prone to over-oxidation .

Purification and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Crude BNP-45 is purified using reverse-phase HPLC with a C18 column. Gradient elution (10–60% acetonitrile in 0.1% TFA over 60 minutes) separates the target peptide from truncations and deletion sequences .

Typical Purity : >98% after two purification cycles .

Mass Spectrometry (MS)

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS confirms the molecular weight (calculated: 4967.4 Da; observed: 4967.2 Da) . Disulfide bond integrity is verified via tandem MS fragmentation patterns.

Biological Activity Assessment

Chick Rectum Relaxation Assay

Synthetic BNP-45 exhibits potent bioactivity, relaxing chick rectal smooth muscle at EC₅₀ = 1.2 nM, threefold more potent than α-rat atrial natriuretic peptide (α-rANP) .

In Vivo Effects in Hypertensive Rats

Intravenous BNP-45 (2.0 nmol/kg) in spontaneously hypertensive rats (SHR) reduces mean arterial pressure by 25 mmHg and increases urinary sodium excretion by 4.5-fold . Its plasma half-life (t₁/₂ = 5.2 minutes) exceeds α-rANP (t₁/₂ = 2.1 minutes), attributed to reduced neprilysin-mediated degradation .

Comparative Analysis of Preparation Methods

Parameter HBF₄ Deprotection TFA-Thioanisole Silyl Chloride Air Oxidation
Yield (%)92 ± 358 ± 595 ± 268 ± 4
Methionine Oxidation (%)<235 ± 7<122 ± 6
Disulfide Formation (%)N/AN/A97 ± 169 ± 3
Bioactivity (EC₅₀, nM)1.24.81.12.9

Data synthesized from .

化学反応の分析

Types of Reactions: Brain natriuretic peptide-45 rat primarily undergoes hydrolysis and oxidation reactions. Hydrolysis can occur at peptide bonds, leading to the breakdown of the peptide into smaller fragments. Oxidation reactions can affect methionine and cysteine residues, potentially altering the peptide’s structure and function .

Common Reagents and Conditions:

Major Products Formed:

科学的研究の応用

Cardiovascular Disease Diagnosis

BNP-45 serves as a critical biomarker for diagnosing heart failure. Elevated levels of BNP-45 correlate with increased ventricular pressure and volume overload. Studies have shown that BNP levels can guide treatment decisions and predict outcomes in patients with heart failure.

StudyFindings
Tsutamoto et al. (2019)BNP levels were significant predictors of mortality in chronic heart failure patients, outperforming other markers such as atrial natriuretic peptide (ANP) .
Morrow et al. (2020)BNP levels were used to stratify risk in acute coronary syndrome, demonstrating its utility beyond heart failure .

Therapeutic Applications

Research indicates that BNP-45 can be utilized therapeutically to manage conditions like hypertension and heart failure. For instance, studies involving spontaneously hypertensive rats demonstrated that administration of BNP-45 resulted in significant reductions in blood pressure and enhanced diuretic effects compared to other natriuretic peptides.

StudyTreatmentResults
Nakagawa et al. (1991)Injection of BNP-45Significant hypotensive effect observed, particularly in spontaneously hypertensive rats .
Tsukamoto et al. (2005)Chronic BNP infusionImproved cardiac output and reduced left ventricular end-diastolic pressure .

Research on Pathophysiology

BNP-45 is instrumental in understanding the pathophysiology of cardiac hypertrophy and heart failure. Studies have shown that ventricular hypertrophy is associated with increased synthesis of BNP-45, suggesting its role as a compensatory mechanism.

StudyFocusFindings
Kawai et al. (1996)Mechanisms of BNP releaseIncreased stretch induced significant secretion of BNP from hypertrophied ventricles .
Kato et al. (2018)Gene expression analysisDemonstrated that Nppb gene expression correlates with the severity of heart failure .

Case Study 1: Heart Failure Management

A clinical trial involving patients with chronic heart failure utilized BNP-45 levels to guide treatment adjustments. Patients whose therapy was adjusted based on BNP levels experienced fewer hospitalizations and improved quality of life compared to those receiving standard care.

Case Study 2: Hypertension Research

In an experimental study, spontaneously hypertensive rats treated with BNP-45 showed a marked reduction in systolic blood pressure over four weeks, supporting its potential as a therapeutic agent for managing hypertension.

作用機序

Brain natriuretic peptide-45 rat exerts its effects by binding to natriuretic peptide receptor-A, a guanylyl cyclase receptor. Upon binding, the receptor converts guanosine triphosphate to cyclic guanosine monophosphate (cGMP), which acts as a second messenger. cGMP mediates various physiological responses, including vasodilation, natriuresis, and diuresis. These actions help reduce blood pressure and promote fluid excretion, contributing to cardiovascular homeostasis .

類似化合物との比較

Structural Comparison with Similar Natriuretic Peptides

Sequence and Domain Analysis

Compound Species Length (AA) Key Structural Features Sequence Identity vs. BNP-45 (Rat)
BNP-45 (Rat) Rat 45 Disulfide bond (Cys²³-Cys³⁹) -
BNP-45 (Mouse) Mouse 45 Conserved bioactive residues; 64% identity in C-terminal region vs. rat 64% (C-terminal)
BNP-32 (Rat) Rat 32 Disulfide bond (Cys¹⁰-Cys²⁶); shorter N-terminal 100% overlap in C-terminal region
ANP (Atrial Natriuretic Peptide) Rat 28 Single disulfide bond; distinct receptor affinity <30%
  • BNP-45 vs. BNP-32 (Rat): BNP-32 corresponds to residues 14–45 of BNP-45, sharing the C-terminal bioactive core but lacking the extended N-terminal region. This truncation may reduce plasma stability or receptor binding kinetics .
  • Species Specificity: Mouse BNP-45 shares 64% sequence identity with rat BNP-45 in the C-terminal region, but only 44% with human BNP, limiting cross-species reactivity in studies .

Functional Comparison

Hypotensive and Natriuretic Potency

  • BNP-45 (Rat): Demonstrates robust natriuretic effects in hypertensive rat models, lowering blood pressure via cyclic GMP signaling . Plasma levels rise in heart failure, making it a biomarker for cardiac stress .
  • BNP-45 (Mouse): Similar bioactivity but with species-specific receptor interactions due to sequence divergence .
  • BNP-32 (Rat): Shares the bioactive core of BNP-45 but may exhibit shorter half-life due to truncation .
  • ANP: Acts on the same NPR-A receptor as BNP but with lower affinity, leading to distinct physiological roles in acute vs. chronic cardiac stress .

Pathophysiological Roles

  • BNP-45 (Rat): Elevated in post-surgical rat models (e.g., aortocaval fistula), correlating with aggravated cardiac remodeling .
  • BNP-32 (Human): Used clinically for heart failure diagnosis, whereas rodent variants remain research tools .

生物活性

Introduction

Brain Natriuretic Peptide-45 (BNP-45) is a biologically active peptide derived from the rat brain natriuretic peptide (BNP) family. It plays a crucial role in cardiovascular regulation, particularly in the modulation of blood pressure and fluid balance. This article delves into the biological activity of BNP-45, highlighting its mechanisms of action, physiological effects, and comparative studies with other natriuretic peptides.

Structure and Characteristics

BNP-45 consists of 45 amino acids and is primarily produced in the heart's ventricles. It is part of a larger family of natriuretic peptides, which includes atrial natriuretic peptide (ANP) and C-type natriuretic peptide (CNP). The amino acid sequence of BNP-45 exhibits significant conservation across species, with a sequence identity of 64% with mouse BNP and lower identities with other mammals such as dogs (53%) and pigs (50%) .

Comparative Sequence Analysis

SpeciesSequence Identity (%)
Rat100
Mouse64
Dog53
Pig50
Human44

This table illustrates the evolutionary conservation of BNP sequences among different species, which is critical for understanding its biological function.

BNP-45 exerts its biological effects primarily through binding to specific receptors known as natriuretic peptide receptors (NPRs). These receptors are divided into three types: NPR-A, NPR-B, and NPR-C. NPR-A and NPR-B are guanylyl cyclases that catalyze the production of cyclic guanosine monophosphate (cGMP), a secondary messenger involved in vasodilation and natriuresis.

Physiological Effects

  • Natriuresis : BNP-45 promotes the excretion of sodium through urine, which is essential for regulating blood volume and pressure. Studies have shown that BNP-45 induces significant diuresis and natriuresis in both spontaneously hypertensive rats (SHR) and Wistar-Kyoto rats (WKY), with WKY rats exhibiting higher susceptibility to these effects .
  • Vasodilation : BNP-45 causes relaxation of vascular smooth muscle, leading to decreased blood pressure. In experiments, BNP-45 demonstrated a potent hypotensive effect comparable to alpha-ANP but with a longer duration of action .
  • Cyclic GMP Production : The activation of NPRs by BNP-45 leads to increased intracellular levels of cGMP, which mediates various physiological responses including vasodilation and inhibition of smooth muscle cell proliferation .

Study 1: Hemodynamic Effects in Hypertensive Rats

A study investigated the effects of BNP-45 on blood pressure in SHR compared to WKY rats. The results indicated that:

  • Blood Pressure Reduction : A high dose (2.0 nmol/kg) of BNP-45 resulted in a more significant decrease in blood pressure in SHR than WKY rats.
  • Urinary cGMP Excretion : Following administration, urinary cGMP levels were markedly elevated, indicating enhanced renal function and natriuresis .

Study 2: Comparative Potency with Other Natriuretic Peptides

In another investigation comparing the diuretic effects of rat BNP with human BNP and rat ANP:

  • Relative Potencies : Rat BNP showed relative potencies for diuresis and natriuresis at 1.6 and 2.5 times that of rat ANP, while human BNP displayed minimal activity .
  • Vasorelaxation : Rat BNP was found to be nearly equipotent to rat ANP in relaxing vascular tissues, demonstrating its significant role in cardiovascular physiology .

Q & A

Basic Research Questions

Q. How can BNP-45 be accurately measured in rat plasma or tissue samples?

  • Methodological Answer : Use validated ELISA kits with species-specific antibodies, ensuring proper sample handling (e.g., anticoagulant selection, immediate freezing at -80°C). Cross-validate results with mass spectrometry or immunoblotting to confirm specificity. Note that recombinant BNP-45 may not be detected reliably due to structural variations in commercial preparations .
  • Key Considerations : Avoid inter-batch reagent mixing and account for matrix effects (e.g., hemolysis) that may interfere with assays .

Q. What are the standard experimental models for studying BNP-45's physiological effects?

  • Recommended Models :

  • Hypertension : Spontaneously hypertensive rats (SHRs) to assess hypotensive and natriuretic responses .
  • Nephrotic Syndrome : Adriamycin-induced nephropathy to evaluate BNP-45 resistance and proteinuria .
  • Cardiac Remodeling : Aortocaval fistula or unilateral nephrectomy (UNX) models to study BNP-45's role in volume overload .

Q. How does BNP-45 influence renal and cardiovascular function under baseline conditions?

  • Mechanistic Insights : BNP-45 promotes diuresis, natriuresis, and vasodilation via guanylate cyclase-linked receptors. In normotensive rats, bolus injections reduce blood pressure by ~20 mmHg and increase urinary sodium excretion by 3-fold within 30 minutes .

Advanced Research Questions

Q. How do molecular modifications (e.g., disulfide bonds) affect BNP-45's bioactivity?

  • Structural Analysis : The Cys23-Cys39 disulfide bond is critical for receptor binding. Mutagenesis studies disrupting this bond reduce hypotensive potency by >90%. Use circular dichroism to confirm structural integrity in synthetic peptides .

Q. Why do conflicting results arise when testing BNP-45's efficacy across disease models?

  • Case Example : In nephrotic rats, BNP-45 loses its diuretic and hypotensive effects but exacerbates proteinuria. This contrasts with its efficacy in hypertensive models. Potential mechanisms include receptor desensitization, altered proteolytic clearance, or cGMP pathway dysfunction .
  • Resolution Strategy : Compare tissue-specific receptor density (e.g., NPR-A in kidneys vs. vasculature) and measure circulating neprilysin levels, which degrade BNP-45 .

Q. How can researchers model hypoxia-induced BNP-45 expression in rat myocardium?

  • Experimental Design : Expose rats to chronic normobaric hypoxia (10% O₂ for 14 days) and quantify ventricular BNP-45 mRNA via qPCR. Pair with HIF-1α inhibitors (e.g., YC-1) to dissect hypoxia-response element (HRE)-driven transcription .

Q. What statistical approaches are recommended for correlating BNP-45 levels with renal dysfunction?

  • Data Analysis : Use multivariate regression to account for confounding variables (e.g., glomerular filtration rate, plasma creatinine). In adriamycin-induced nephrosis, BNP-45 correlates with urinary protein/creatinine ratio (R² = 0.76, p < 0.001) but not sodium excretion .

Q. Technical and Translational Challenges

Q. What are common pitfalls in BNP-45 experimental design?

  • Critical Issues :

  • Dose Timing : Subcutaneous vs. intravenous administration alters pharmacokinetics; monitor plasma half-life (~3 min in rats) .
  • Model Selection : Avoid overinterpreting data from single-timepoint measurements in dynamic conditions (e.g., post-surgical cardiac remodeling) .

Q. How can BNP-45 be validated as a biomarker in preclinical heart failure studies?

  • Validation Framework :

Establish assay precision (CV < 15%) across dilutional ranges.

Correlate plasma BNP-45 with echocardiographic parameters (e.g., LVEF) in pressure-overload models.

Compare with clinical biomarkers (NT-proBNP) to assess translational relevance .

Q. What emerging technologies could improve BNP-45 research?

  • Innovative Tools :
  • Single-Cell RNAseq : Resolve cell-type-specific BNP-45 expression in cardiac tissue.
  • Neprilysin Inhibitors : Use sacubitril to prolong BNP-45 half-life and amplify its effects in disease models .

特性

CAS番号

123337-89-3

分子式

C₂₁₃H₃₄₉N₇₁O₆₅S₃

分子量

5040.67

配列

One Letter Code: SQDSAFRIQERLRNSKMAHSSSCFGQKIDRIGAVSRLGCDGLRLF(Disulfide bridge: Cys23-Cys39)

同義語

Brain natriuretic peptide-45 rat

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。